2H-Cyclopenta[b]furan-2,5-diol,hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-,(3aR,4R,5R,6aS)-
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Overview
Description
2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)- is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a furan ring, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The trifluoromethylphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and altering cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-3-methyl-1-octen-1-yl]-, (3aR,4R,5R,6aS)-
- 2H-Cyclopenta[b]furan-2,5-diol, 4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]hexahydro-, [2S-[2α,3aβ,4β(1E,3S*),5α,6aβ]]- (9CI)
Uniqueness
What sets 2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)- apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1204185-88-5 |
---|---|
Molecular Formula |
C18H21F3O5 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol |
InChI |
InChI=1S/C18H21F3O5/c19-18(20,21)10-2-1-3-12(6-10)25-9-11(22)4-5-13-14-7-17(24)26-16(14)8-15(13)23/h1-6,11,13-17,22-24H,7-9H2/b5-4+/t11-,13-,14-,15-,16+,17?/m1/s1 |
InChI Key |
RCIZQFNBJUSVHP-IECRFCCBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(C2)O)/C=C/[C@H](COC3=CC=CC(=C3)C(F)(F)F)O)O |
Canonical SMILES |
C1C2C(CC(C2C=CC(COC3=CC=CC(=C3)C(F)(F)F)O)O)OC1O |
Origin of Product |
United States |
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